Cas no 62023-62-5 ((2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid)

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid is a chiral non-proteinogenic amino acid derivative with significant utility in pharmaceutical and biochemical research. Its stereospecific configuration at the 2- and 3-positions enhances its role as a key intermediate in the synthesis of enzyme inhibitors and peptidomimetics. The compound's structural features, including the hydroxyl and amino functional groups, facilitate its incorporation into bioactive molecules, particularly those targeting proteases or receptors. Its high enantiomeric purity ensures precise molecular interactions, making it valuable for structure-activity relationship studies. Additionally, its stability under physiological conditions supports its use in drug development and medicinal chemistry applications.
(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid structure
62023-62-5 structure
Product Name:(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
CAS No:62023-62-5
MF:C10H13NO3
MW:195.215122938156
MDL:MFCD03788072
CID:518104
PubChem ID:2762293
Update Time:2025-05-21

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
    • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutyric acid
    • Allophenylnorstatine
    • Benzenebutanoic acid, b-amino-a-hydroxy-, (aS,bS)-
    • (2S,3S)-2-Hydroxy-3-amino-4-phenylbutyric acid
    • (2S,3S)-AHPA
    • (2S,3S)-H-APNS-OH
    • (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoicacid
    • AT40605
    • SS-3011
    • DTXSID10376142
    • SCHEMBL244193
    • LDSJMFGYNFIFRK-IUCAKERBSA-N
    • CS-0207662
    • BDBM50046339
    • AKOS016340739
    • 3-Amino-2-hydroxy-4-phenyl-butyric acid
    • MFCD03788072
    • Benzenebutanoic acid,b-amino-a-hydroxy-,(as,bs)-
    • Q27447752
    • CHEMBL302932
    • (2S,3S)-3-Amino-2-hydroxy-4-phenyl-butyric acid
    • (2S,3S)-H-Apns-OH⋅HCl
    • 62023-62-5
    • MDL: MFCD03788072
    • Inchi: 1S/C10H13NO3/c11-8(9(12)10(13)14)6-7-4-2-1-3-5-7/h1-5,8-9,12H,6,11H2,(H,13,14)
    • InChI Key: LDSJMFGYNFIFRK-UHFFFAOYSA-N
    • SMILES: NC(C(C(=O)O)O)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 195.09000
  • Monoisotopic Mass: 195.08954328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 190
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • PSA: 83.55000
  • LogP: 0.70220

(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Customs Data

  • HS CODE:2922509090
  • Customs Data:

    China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:62023-62-5)(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
Order Number:A1168406
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:11
Price ($):1253.0
Email:sales@amadischem.com

Additional information on (2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid

Compound CAS No. 62023-62-5: (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid

The compound (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (CAS No. 62023-62-5) is a structurally unique amino acid derivative with significant potential in various fields, including pharmaceuticals and biotechnology. This compound is characterized by its chiral centers at positions 2 and 3, which contribute to its stereochemical properties and biological activity. The presence of an amino group (-NH₂) and a hydroxyl group (-OH) at positions 3 and 2, respectively, along with a phenyl group attached to the butanoic acid backbone, makes this molecule highly versatile in terms of functional groups and reactivity.

Recent studies have highlighted the importance of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid in the development of novel therapeutic agents. Its structure allows for the formation of hydrogen bonds and π-interactions, which are critical for molecular recognition and binding in biological systems. Researchers have explored its potential as a building block for peptide synthesis, where its stereochemistry plays a pivotal role in determining the overall conformation and activity of the resulting peptides.

One of the most promising applications of this compound lies in its ability to serve as a precursor for drug design. By modifying the phenyl group or incorporating additional functional groups, scientists can tailor the molecule to target specific biological pathways or receptors. For instance, studies have shown that derivatives of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid exhibit potent inhibitory effects on enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid involves multi-step processes that require precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled more efficient and selective syntheses of this compound. Techniques such as enzymatic resolution and chiral induction have been employed to achieve high enantiomeric excess (ee), ensuring the production of the desired (2S,3S) configuration.

In terms of pharmacokinetics, (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid demonstrates favorable absorption and bioavailability profiles due to its hydrophilic nature and ability to form stable complexes with transport proteins. Preclinical studies have shown that it exhibits low toxicity and minimal off-target effects, making it a promising candidate for further development into clinical trials.

Moreover, the compound has garnered attention in the field of nutraceuticals due to its potential as a bioactive ingredient. Its ability to modulate cellular signaling pathways related to inflammation and oxidative stress suggests its utility in promoting overall health and preventing chronic diseases.

Recent research has also focused on the environmental impact of (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid. Studies indicate that it is biodegradable under aerobic conditions and does not pose significant risks to aquatic ecosystems when used responsibly. This aligns with growing industry trends toward sustainable chemistry practices.

In conclusion, (2S,3S)-3-Amino-2-Hydroxy-4-Phenylbutanoic Acid (CAS No. 62023-62-5) represents a valuable molecule with diverse applications across multiple disciplines. Its unique structure, coupled with advancements in synthetic methodologies and biological research, positions it as a key player in the development of innovative solutions for healthcare and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:62023-62-5)(2S,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid
A1168406
Purity:99%
Quantity:1g
Price ($):1253.0
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